molecular formula C6H9NO2S B12359373 2-Sulfanylidenepiperidine-4-carboxylic acid

2-Sulfanylidenepiperidine-4-carboxylic acid

Cat. No.: B12359373
M. Wt: 159.21 g/mol
InChI Key: KXSLOOYCGNLRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfanylidenepiperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring with a carboxylic acid group at the 4-position and a thioketone group at the 2-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylidenepiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine-4-carboxylic acid with sulfur-containing reagents to introduce the thioketone group at the 2-position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylidenepiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Sulfanylidenepiperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 2-sulfanylidenepiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thioketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

    Piperidine-4-carboxylic acid: Lacks the thioketone group but shares the piperidine ring and carboxylic acid functionality.

    2-Thioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid: Contains a similar thioketone group but differs in the ring structure.

Uniqueness: 2-Sulfanylidenepiperidine-4-carboxylic acid is unique due to the presence of both the piperidine ring and the thioketone group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

2-sulfanylidenepiperidine-4-carboxylic acid

InChI

InChI=1S/C6H9NO2S/c8-6(9)4-1-2-7-5(10)3-4/h4H,1-3H2,(H,7,10)(H,8,9)

InChI Key

KXSLOOYCGNLRKY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)CC1C(=O)O

Origin of Product

United States

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